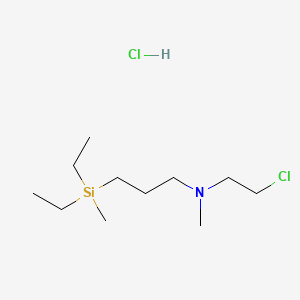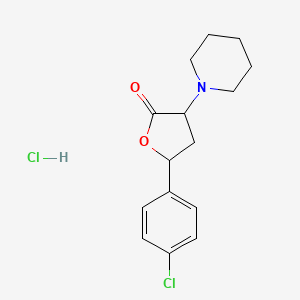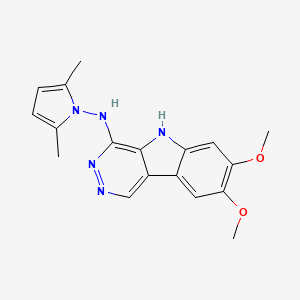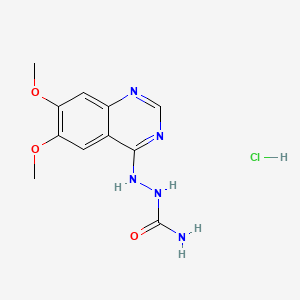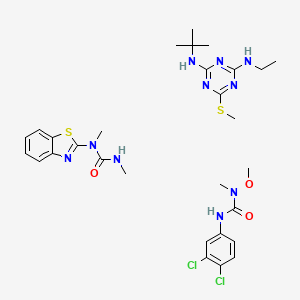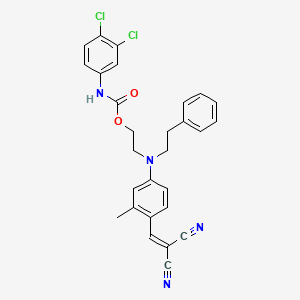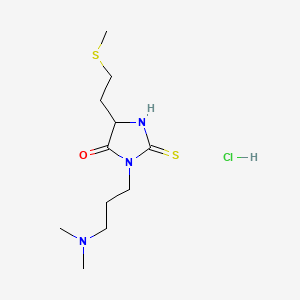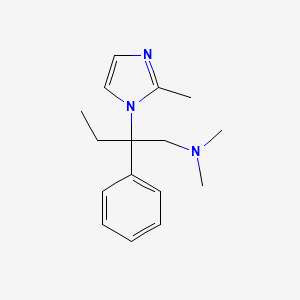
beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine: is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and a trimethylated imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. One common method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP). This reaction proceeds through the formation of an enamine, which is then oxidized to an α-aminoaldehyde, followed by cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products. Catalysts and reagents are carefully selected to facilitate the cyclization process and achieve the desired substitution patterns on the imidazole ring .
Análisis De Reacciones Químicas
Types of Reactions
beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives. Substitution reactions can introduce different functional groups onto the imidazole ring, leading to a wide range of substituted imidazoles .
Aplicaciones Científicas De Investigación
beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: The parent compound of the imidazole family, known for its basicity and ability to form hydrogen bonds.
1-Methylimidazole: A methylated derivative of imidazole with similar chemical properties.
2-Phenylimidazole: An imidazole derivative with a phenyl group at the 2-position, similar to beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
98836-52-3 |
|---|---|
Fórmula molecular |
C16H23N3 |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(2-methylimidazol-1-yl)-2-phenylbutan-1-amine |
InChI |
InChI=1S/C16H23N3/c1-5-16(13-18(3)4,15-9-7-6-8-10-15)19-12-11-17-14(19)2/h6-12H,5,13H2,1-4H3 |
Clave InChI |
NJVZRMRUMHFKFR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN(C)C)(C1=CC=CC=C1)N2C=CN=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



